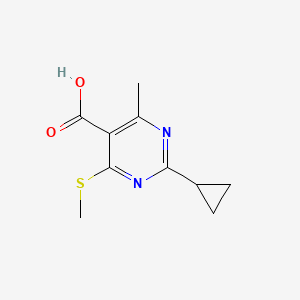

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

Description

This pyrimidine derivative features a cyclopropyl group at position 2, a methyl group at position 4, a methylsulfanyl (SMe) group at position 6, and a carboxylic acid moiety at position 5. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the SMe group) and rigidity (from the cyclopropyl ring). The compound has been used as a building block in organic synthesis , though its commercial availability is currently discontinued .

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-5-7(10(13)14)9(15-2)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRAMJLEFDQGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It has potential as a bioactive molecule with antimicrobial and antiproliferative properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Carboxylic Acids

Substituent Position and Functional Group Variations

5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic Acid

- Key Differences :

- Carboxylic acid at position 4 (vs. position 5 in the target compound).

- Chlorine at position 5 and hydroxyl at position 6 (vs. SMe at position 6 and methyl at position 4).

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Key Differences :

- Chlorine at position 2 and methyl at position 6 (vs. cyclopropyl at position 2 and SMe at position 6).

- Carboxylic acid at position 4.

- Implications :

Substituent Modifications in Sulfur-Containing Analogs

2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid

- Key Differences :

- Cyclopentylsulfanyl group at position 2 (vs. cyclopropyl at position 2 and SMe at position 6).

- The thioether linkage (S–C) may offer similar stability to the SMe group but with altered lipophilicity .

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic Acid

- Key Differences: Complex substituents: 4-chlorobenzylsulfanyl at position 2, 2-methylpropyl at position 4, and 3-(trifluoromethyl)anilino at position 6.

- This compound’s larger size may limit bioavailability compared to the target compound .

Carboxylic Acid Position and Bioactivity

2-Methylpyrimidine-5-carboxylic Acid

- Implications :

4-Aminopyrimidine-5-carboxylic Acid

- Key Differences: Amino group at position 4 (vs. methyl at position 4 in the target compound).

Environmental and Industrial Relevance

Biological Activity

2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid (CAS Number: 929975-15-5) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

- Chemical Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

- IUPAC Name : 2-cyclopropyl-4-methyl-6-(methylsulfanyl)-5-pyrimidinecarboxylic acid

- InChI Key : ORRAMJLEFDQGPH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has been explored in various studies, with a focus on its potential as an inhibitor of key enzymes and its effects on cancer cell lines.

Anticancer Activity

One of the significant areas of research involves the compound's anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 3.19 | Induction of apoptosis and cell cycle arrest |

| A2780 (Ovarian) | 1.3 | Inhibition of GSK3β activity |

| K562 (Leukemia) | 0.87 | Inhibition of Src kinase autophosphorylation |

The compound was found to induce apoptosis in MV4-11 cells via downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, highlighting its potential as a therapeutic agent in leukemia treatment .

Enzyme Inhibition

Research has indicated that 2-Cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid acts as an inhibitor for various kinases, which play crucial roles in signaling pathways associated with cancer progression:

| Enzyme | IC50 (µM) | Effect on Pathway |

|---|---|---|

| FLT3 | 7.89 | Reduced phosphorylation of downstream targets |

| GSK3β | 1.3 | Suppression of cell proliferation and migration |

| Src | 0.87 | Inhibition of signaling pathways related to cancer |

Case Studies

- In Vivo Studies : A study conducted on a zebrafish model demonstrated that the compound significantly inhibited angiogenesis in a dose-dependent manner, suggesting its potential utility in targeting tumor vasculature .

- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in A2780 ovarian cancer cells, further supporting its role in regulating cell cycle progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid?

- Methodology : Utilize pyrimidine ring assembly via condensation reactions (e.g., Biginelli or Hantzsch synthesis) with cyclopropane-containing precursors. Introduce the methylsulfanyl group via nucleophilic substitution at the C6 position using methyl disulfide or thiomethylating agents under basic conditions. Carboxylic acid functionality can be retained or introduced via hydrolysis of ester intermediates. Protect sensitive groups (e.g., cyclopropane) during synthesis to avoid ring-opening side reactions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize pH and temperature to prevent cyclopropane destabilization.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and spatial arrangement of substituents (e.g., cyclopropyl and methylsulfanyl groups). Compare with analogous pyrimidine derivatives (e.g., methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) to validate stereoelectronic effects .

- NMR spectroscopy : Assign peaks for cyclopropyl protons (δ ~0.8–1.2 ppm) and methylsulfanyl groups (δ ~2.5 ppm). Use -NMR to confirm carboxylic acid resonance (δ ~170 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with the molecular formula.

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodology : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). The carboxylic acid group enhances solubility in basic aqueous solutions, while the cyclopropyl and methylsulfanyl moieties contribute to hydrophobicity. Pre-saturate solvents to avoid precipitation during biological assays .

Advanced Research Questions

Q. How can reaction mechanisms for substitutions at the pyrimidine ring be analyzed?

- Methodology :

- Kinetic studies : Monitor substituent exchange (e.g., methylsulfanyl group) using time-resolved NMR or UV-Vis spectroscopy under varying temperatures and pH.

- Computational modeling : Perform DFT calculations to compare activation energies for substitutions at C2, C4, and C6 positions. Reference analogous systems (e.g., 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) to predict regioselectivity .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodology : Cross-validate data by:

- Comparing experimental bond angles (e.g., C–S–C in methylsulfanyl groups) with crystallographic databases (e.g., C5–S1–C1 angles in ).

- Re-examining NMR coupling constants for cyclopropyl protons (e.g., ~5–8 Hz) to confirm ring strain vs. crystallographic torsion angles .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in biological assays?

- Methodology :

- Derivatization : Synthesize analogs (e.g., replacing cyclopropyl with isopropyl or phenyl groups) and test bioactivity (e.g., antiviral or anticancer potency).

- In vitro assays : Compare IC values against structurally similar compounds (e.g., 2-((cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid) to identify critical substituents .

Q. How can computational methods predict interactions with biological targets?

- Methodology :

- Molecular docking : Use crystal structures of target proteins (e.g., kinases or viral proteases) to model binding modes. Pay attention to hydrogen bonding (carboxylic acid group) and hydrophobic interactions (cyclopropane/methylsulfanyl).

- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to assess binding affinity .

Q. What experimental approaches address discrepancies in crystallographic data across studies?

- Methodology :

- High-resolution crystallography : Re-determine the structure at <1.0 Å resolution to resolve ambiguities in bond lengths/angles.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., S···H contacts in ) to identify packing effects influencing structural variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.